molecular formula C18H22N8OS2 B2710524 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamide CAS No. 1351634-93-9

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamide

Cat. No.: B2710524
CAS No.: 1351634-93-9
M. Wt: 430.55
InChI Key: APJQMPRHLCVACD-UHFFFAOYSA-N
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Description

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H22N8OS2 and its molecular weight is 430.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Insecticidal Properties

  • Researchers synthesized various heterocycles incorporating a thiadiazole moiety, including N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamide. These compounds were tested as insecticidal agents against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

Antiulcer Agents Synthesis

  • New imidazo[1,2-a]pyridines substituted at the 3-position were synthesized, potentially acting as antisecretory and cytoprotective antiulcer agents. The synthetic routes involved various chemical reactions, producing compounds with notable cytoprotective properties (Starrett et al., 1989).

Hypoglycemic Agent Development

  • A series of N-(pyrimidin-4-yl)thiazol-2-amine derivatives were synthesized, evaluated as glucokinase activators, and identified as potent dual-acting hypoglycemic agents. They demonstrated efficacy in decreasing glucose levels in mice after oral glucose loading (Song et al., 2011).

Antimycobacterial GyrB Inhibitors

  • A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were synthesized and evaluated for their inhibitory activity against Mycobacterium tuberculosis GyrB ATPase and DNA gyrase, showing promising results (Jeankumar et al., 2013).

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N8OS2/c1-3-28-18-24-23-17(29-18)22-16(27)13-4-7-25(8-5-13)14-10-15(21-11-20-14)26-9-6-19-12(26)2/h6,9-11,13H,3-5,7-8H2,1-2H3,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APJQMPRHLCVACD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=CN=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N8OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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